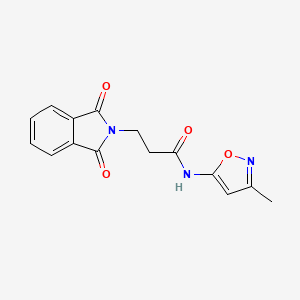

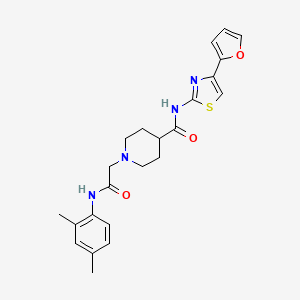

![molecular formula C22H25N5O3 B2464402 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921579-06-8](/img/structure/B2464402.png)

7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule with the molecular formula C28H24N6O3 . It is also known by other names such as TC KHNS 11, PI3K|A-IN-3, and CHEMBL3977066 .

Synthesis Analysis

The synthesis of this compound or its derivatives has been explored in the context of developing potential PARP-1 inhibitors . A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 492.5 g/mol . The InChI string and Canonical SMILES provide a detailed representation of its structure .Chemical Reactions Analysis

The compound has been evaluated for its PARP-1 inhibitory activity . The results indicated that compared with other heterocyclic compounds, furan ring-substituted derivatives showed better PARP-1 inhibitory activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 492.5 g/mol, an XLogP3-AA of 2.5, and a topological polar surface area of 112 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel pyrazolopyrimidine derivatives, including compounds structurally related to the specified chemical, which exhibited significant anticancer and anti-5-lipoxygenase activities. This highlights the compound's potential in developing treatments for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Antibacterial Applications

The creation of new pyrazole and pyrazolopyrimidine derivatives has been explored, with some synthesized compounds showing significant antibacterial activity. This research indicates the compound's usefulness in creating new antimicrobial agents (Rahmouni et al., 2014).

Molecular Docking and Screening

A variety of pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings, showing moderate to good binding energies. This suggests potential for the compound in drug discovery, specifically targeting proteins for therapeutic intervention (Flefel et al., 2018).

Fluorescence Applications

Tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores synthesized from related compounds have been studied for their high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. These compounds' properties make them suitable for applications in living cell imaging and other fluorescence-based technologies (Chen et al., 2012).

Heterocyclic Scaffold with Antibacterial Activity

The multicomponent synthesis of novel heterocyclic scaffolds, including pyrazolo[3,4-b]pyridine-1,6-diones, has been reported, with some showing notable antibacterial activities. This underscores the compound's role in developing new antibacterial agents (Frolova et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by binding to the hydrophobic pocket of the enzyme . This interaction inhibits the activity of PARP, leading to changes in the cellular processes that PARP is involved in .

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathway . PARP is involved in the repair of single-strand DNA breaks. When PARP is inhibited, these breaks can convert into double-strand breaks when the replication fork encounters them. These double-strand breaks are repaired by the homologous recombination repair pathway, which is defective in cells with mutations in BRCA1 or BRCA2 .

Pharmacokinetics

The compound’s effectiveness against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) suggests that it is able to penetrate the cell membrane and reach its target .

Result of Action

The result of the compound’s action is the inhibition of PARP, leading to an accumulation of DNA damage in the cell. This is particularly effective in cells deficient in BRCA1 or BRCA2, as these cells are unable to effectively repair double-strand DNA breaks. This leads to cell death, making the compound potentially useful in the treatment of cancers characterized by BRCA1 or BRCA2 mutations .

properties

IUPAC Name |

7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-3-9-24-14-18(21(29)26-12-10-25(11-13-26)16(2)28)20-19(15-24)22(30)27(23-20)17-7-5-4-6-8-17/h4-8,14-15H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILFFYZXHKUCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

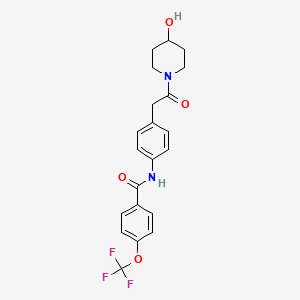

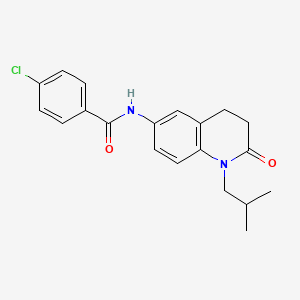

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)

![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)

![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)